![molecular formula C16H14N2O6 B11024017 2-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11024017.png)
2-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an anilino group attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of 2-methoxy-5-nitroaniline. This intermediate can be synthesized by nitration of 2-methoxyaniline. The subsequent steps involve the acylation of 2-methoxy-5-nitroaniline with phenyl acetate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-AMINO-5-METHOXYANILINO)CARBONYL]PHENYL ACETATE.
Scientific Research Applications
2-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and anilino groups can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-NITROANILINE: A precursor in the synthesis of the target compound.
2-AMINO-4-NITROANISOLE: Another compound with similar functional groups.
5-NITRO-O-ANISIDINE: Shares structural similarities with the target compound.
Uniqueness
2-[(2-METHOXY-5-NITROANILINO)CARBONYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
[2-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14N2O6/c1-10(19)24-14-6-4-3-5-12(14)16(20)17-13-9-11(18(21)22)7-8-15(13)23-2/h3-9H,1-2H3,(H,17,20) |
InChI Key |
WOAHWECPHTXLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


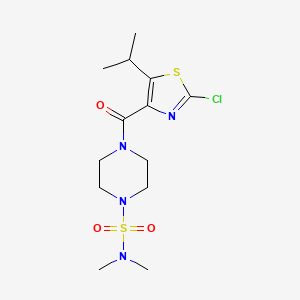
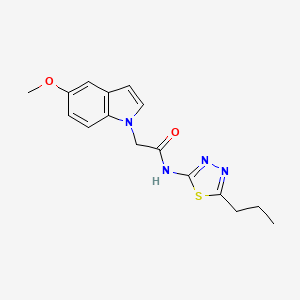
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11023948.png)
![4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11023952.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11023955.png)
![N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023957.png)
![N-[4-(heptylsulfamoyl)phenyl]acetamide](/img/structure/B11023986.png)
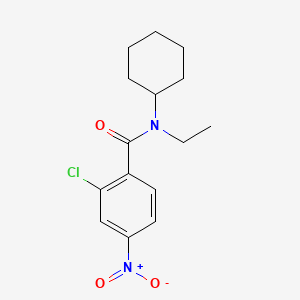
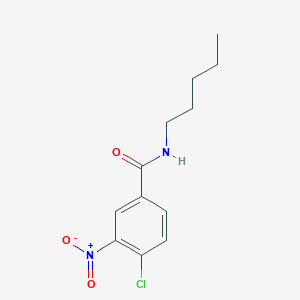
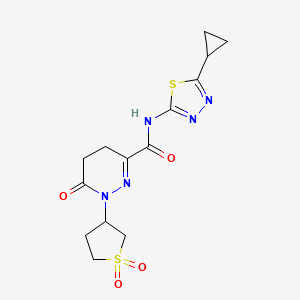
![(1Z)-8-bromo-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024003.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11024006.png)
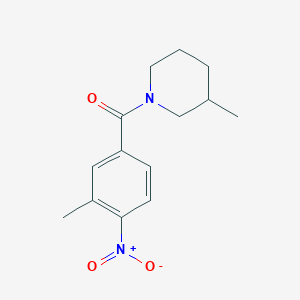
![3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide](/img/structure/B11024014.png)
